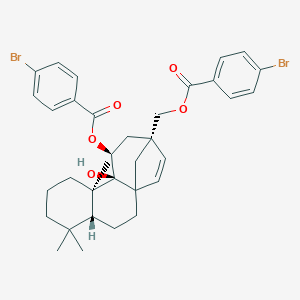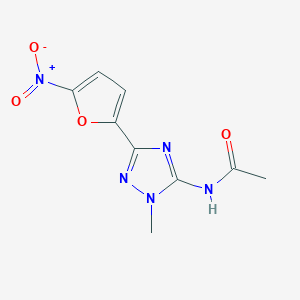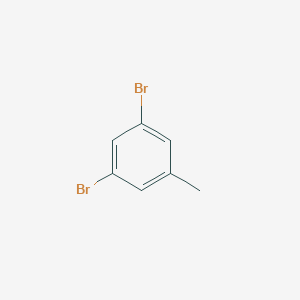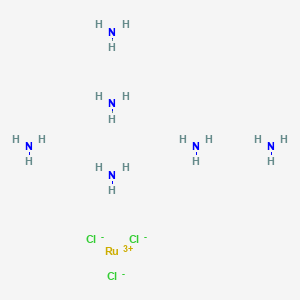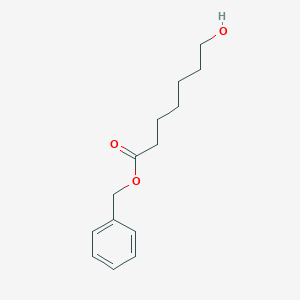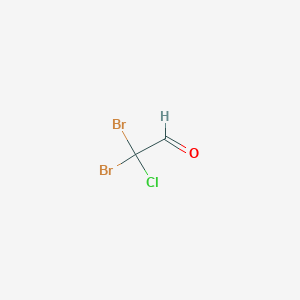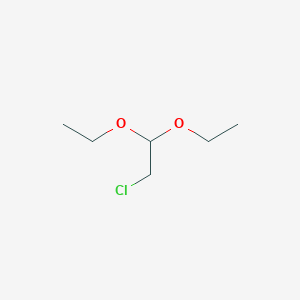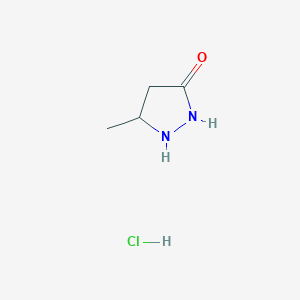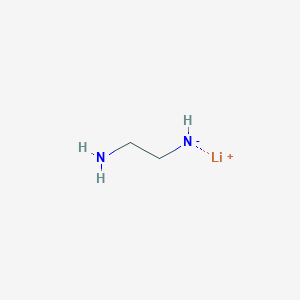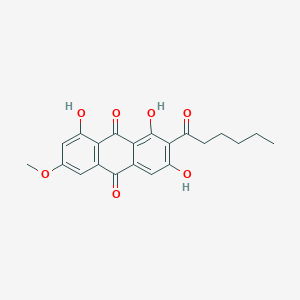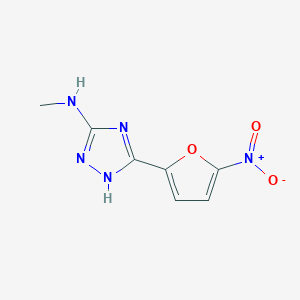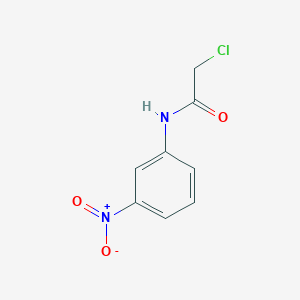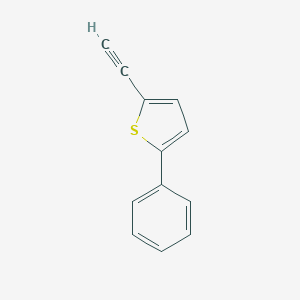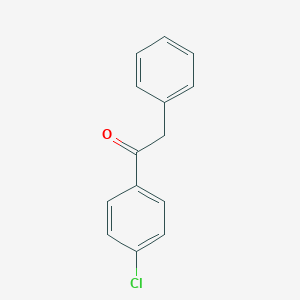![molecular formula C14H11ClO2 B156471 1-[4-(2-Chlorophenoxy)phenyl]ethanone CAS No. 129644-24-2](/img/structure/B156471.png)
1-[4-(2-Chlorophenoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Chlorophenoxy)phenyl]ethanone, also known as Clomiphene, is a synthetic nonsteroidal selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1960s as a potential treatment for female infertility and has since been used for a variety of research purposes.
Mécanisme D'action
1-[4-(2-Chlorophenoxy)phenyl]ethanone works by binding to estrogen receptors in the body, which can either activate or inhibit the effects of estrogen. In some tissues, 1-[4-(2-Chlorophenoxy)phenyl]ethanone acts as an estrogen agonist, while in others it acts as an antagonist. This dual action makes 1-[4-(2-Chlorophenoxy)phenyl]ethanone a useful tool for studying the effects of estrogen on different physiological processes.
Effets Biochimiques Et Physiologiques
1-[4-(2-Chlorophenoxy)phenyl]ethanone has a number of biochemical and physiological effects on the body. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has also been shown to have anti-estrogenic effects in breast tissue, which may make it useful in the prevention and treatment of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(2-Chlorophenoxy)phenyl]ethanone in lab experiments is its specificity for estrogen receptors. This allows researchers to study the effects of estrogen on specific tissues without affecting other parts of the body. However, 1-[4-(2-Chlorophenoxy)phenyl]ethanone has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable levels in the body. Additionally, 1-[4-(2-Chlorophenoxy)phenyl]ethanone can have off-target effects on other receptors in the body, which can complicate data interpretation.
Orientations Futures
There are a number of future directions for research on 1-[4-(2-Chlorophenoxy)phenyl]ethanone. One area of interest is its potential use in the prevention and treatment of breast cancer. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has been shown to have anti-estrogenic effects in breast tissue, which may make it a useful tool for preventing the development or progression of breast cancer. Additionally, 1-[4-(2-Chlorophenoxy)phenyl]ethanone may have applications in the treatment of other hormone-related conditions, such as osteoporosis and cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(2-Chlorophenoxy)phenyl]ethanone on the body, as well as its potential off-target effects on other receptors.
Méthodes De Synthèse
1-[4-(2-Chlorophenoxy)phenyl]ethanone is synthesized through a multi-step process that involves the reaction of 2-chlorophenol with 4-chlorobenzaldehyde to form 4-(2-chlorophenoxy)benzaldehyde. This intermediate is then reacted with ethylmagnesium bromide to form 1-[4-(2-chlorophenoxy)phenyl]ethanol, which is then oxidized to form 1-[4-(2-Chlorophenoxy)phenyl]ethanone.
Applications De Recherche Scientifique
1-[4-(2-Chlorophenoxy)phenyl]ethanone is widely used in scientific research as a tool to study the effects of estrogen on various physiological processes. It has been used to study the effects of estrogen on bone density, cardiovascular health, and cognitive function. 1-[4-(2-Chlorophenoxy)phenyl]ethanone has also been used to investigate the role of estrogen in the development and progression of breast cancer.
Propriétés
Numéro CAS |
129644-24-2 |
|---|---|
Nom du produit |
1-[4-(2-Chlorophenoxy)phenyl]ethanone |
Formule moléculaire |
C14H11ClO2 |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
1-[4-(2-chlorophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3 |
Clé InChI |
KWDAQPLGCBVMSA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl |
Synonymes |
1-[4-(2-CHLORO-PHENOXY)-PHENYL]-ETHANONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



